1-(3,4-Dimethoxybenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-25-17-8-7-14(11-18(17)26-2)12-21-19(23)22-13-20(24)9-10-27-16-6-4-3-5-15(16)20/h3-8,11,24H,9-10,12-13H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIVNSABUUIWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2(CCOC3=CC=CC=C32)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound consists of a urea moiety linked to a 3,4-dimethoxybenzyl group and a 4-hydroxychroman group. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzylamine with 4-hydroxychroman-4-carboxylic acid derivatives under controlled conditions. The reaction conditions often include the use of coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of the urea linkage.
Biological Activity Overview
Research indicates that compounds containing chroman and urea moieties exhibit various biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. The specific biological activities of this compound are summarized below.
Antioxidant Activity
Studies have shown that compounds with similar structures possess significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability, which contributes to their free radical scavenging activity.
Anticancer Activity
Chroman derivatives have been noted for their anticancer properties. For instance, research has demonstrated that chroman-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
Compounds with urea functionalities have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This suggests potential therapeutic applications in conditions characterized by inflammation.
Research Findings
Case Studies
- Antioxidant Evaluation : In vitro assays demonstrated that similar chroman derivatives significantly reduced oxidative stress markers in cellular models.
- Anticancer Mechanisms : A study involving human cancer cell lines showed that treatment with related compounds led to G1 phase cell cycle arrest and increased apoptosis rates.
- Anti-inflammatory Assessment : Compounds were tested in animal models for their ability to reduce inflammation markers, showing a decrease in TNF-alpha levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(3,4-Dimethoxybenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea with other urea derivatives and related compounds, emphasizing molecular features, synthesis, and functional properties:
*Estimated based on chroman (C₉H₁₀O₂) and urea backbone.
Key Structural and Functional Differences
Substituent Impact on Bioactivity: The target compound’s 4-hydroxychroman group distinguishes it from analogs like Compound 41 (quinazolinyl-oxy) and Chloroxuron (chlorophenyl). Compound 41’s quinazolinyl group links to kinase inhibition (CSF1R), suggesting that substituent choice directly dictates target specificity .
Physicochemical Properties :
- The methoxy groups in the target compound and 1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea likely improve lipophilicity compared to hydroxylated analogs. However, the hydroxychroman’s polar hydroxyl group may offset this, enhancing water solubility.
- Chloroxuron ’s chlorophenyl group contributes to its herbicidal activity but may reduce bioavailability due to higher hydrophobicity .
Synthetic Challenges :
- Urea derivatives with complex substituents (e.g., chroman or quinazolinyl groups) often face synthesis hurdles. For example, Compound 41 achieved only 90% purity, possibly due to steric hindrance or side reactions during quinazolinyl incorporation .
Spectral and Analytical Comparisons
- NMR and MS Data : While direct spectral data for the target compound are unavailable, analogs like Compound 41 and DMPEP () confirm that urea derivatives are characterized by distinct ¹H-NMR shifts (e.g., urea NH protons at δ 6.5–8.0 ppm) and molecular ion peaks in EIMS .
- Purity and Stability: The target compound’s hydroxychroman group may introduce stability challenges under acidic conditions, as seen in lignin-based surfactants with similar phenolic structures .
Preparation Methods
Functionalization of 4-Hydroxychroman
The 4-hydroxychroman core is synthesized via cyclization of epoxide intermediates or reduction of flavanone derivatives. Introduction of the aminomethyl group proceeds via:
Mannich Reaction
- Reagents : 4-Hydroxychroman, formaldehyde (37% aqueous), ammonium chloride.
- Conditions : Reflux in ethanol (12 h, 78°C).
- Mechanism : Nucleophilic attack by ammonia on the electrophilic methylene carbon formed between chroman and formaldehyde.
Protection of Hydroxyl Group
Characterization of Intermediate
- Melting Point : 112–114°C (decomposes).
- 1H NMR (400 MHz, CDCl3) : δ 6.82 (d, J = 8.4 Hz, 1H, aromatic), 4.20 (s, 2H, CH2NH2), 3.91 (t, J = 6.8 Hz, 2H, chroman-OCH2).
Urea Bridge Formation
Solvent-Mediated Urea Synthesis (Adapted from US4310692A)
Reaction Scheme
- 3,4-Dimethoxybenzylamine (1.2 eq)
- (4-Hydroxychroman-4-yl)methylamine (1.0 eq)
- Urea (1.5 eq)
- Xylene (60% w/w of total reactants)
Conditions
- Temperature: 125–135°C (oil bath).
- Duration: 8–10 h under N2 atmosphere.
- Workup: Cool to 25°C, filter crystalline product, wash with cold xylene.
Mechanistic Insights
- Role of Xylene : Acts as a dispersing agent, preventing urea decomposition and biuret formation.
- Ammonia Evolution : Byproduct removal under atmospheric pressure drives equilibrium toward product formation.
Alternative Routes: Isocyanate Coupling
Synthesis of 3,4-Dimethoxybenzyl Isocyanate
Urea Formation
- Reaction : (4-Hydroxychroman-4-yl)methylamine (1.0 eq) + 3,4-dimethoxybenzyl isocyanate (1.1 eq) in THF (dry, 24 h).
- Workup : Aqueous HCl (1M), extract with EtOAc, dry over Na2SO4.
- Yield : 68% (lower than solvent-mediated method due to steric hindrance).
Comparative Analysis of Methods
| Parameter | Solvent-Mediated | Isocyanate Coupling |
|---|---|---|
| Yield (%) | 76–82 | 68 |
| Purity (HPLC) | >98% | 95% |
| Reaction Time (h) | 8–10 | 24 |
| Scalability | Excellent | Moderate |
| Byproducts | Trace biuret | None detected |
Key Advantage of Solvent-Mediated Route : Higher yields and scalability, critical for industrial applications.
Structural Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-(3,4-Dimethoxybenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea, and how can its purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the 3,4-dimethoxybenzylamine intermediate and the 4-hydroxychroman-4-ylmethyl isocyanate derivative. Key steps include:
- Coupling Reaction : Reacting the benzylamine intermediate with the isocyanate under anhydrous conditions (e.g., THF, DMF) at 0–25°C .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for removing unreacted starting materials and side products .
- Yield Optimization : Use of catalysts like DMAP or triethylamine can enhance reaction efficiency. Monitoring via TLC and HPLC ensures intermediate stability .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent connectivity (e.g., dimethoxybenzyl protons at δ 3.8–4.1 ppm, chroman hydroxy group at δ 5.2–5.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z corresponding to CHNO) .
- Infrared (IR) Spectroscopy : Identifies urea carbonyl stretches (~1640–1680 cm) and hydroxyl groups (~3200–3500 cm) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screenings focus on:
- Enzyme Inhibition : Assays against kinases (e.g., EGFR, CDK2) using fluorescence-based or radiometric methods to measure IC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Anti-inflammatory Activity : ELISA-based measurement of TNF-α or IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Methodological Answer : Systematic parameter variation is key:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility .
- Temperature Control : Gradual warming (0°C → room temperature) minimizes side reactions like urea decomposition .
- Catalyst Selection : Evaluate bases (e.g., DBU, KCO) to accelerate isocyanate-amine coupling .
- Design of Experiments (DoE) : Use factorial design to identify interactions between variables (e.g., solvent, catalyst loading) .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in kinase inhibition?
- Methodological Answer : Integrate computational and experimental approaches:
- Molecular Docking : Simulate binding poses in kinase active sites (e.g., using AutoDock Vina) to predict interactions with catalytic residues .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) for target kinases .
- Mutagenesis Studies : Engineer kinase mutants (e.g., T315I in BCR-ABL) to validate hypothesized binding motifs .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Replication : Repeat assays in standardized conditions (e.g., cell passage number, serum concentration) .
- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify confounding interactions .
- Metabolite Analysis : LC-MS/MS to detect in situ degradation products that may alter activity .
Q. What methods are effective for resolving enantiomers in chiral derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (Chiralpak IA/IB) with hexane/isopropanol mobile phases .
- X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., synchrotron radiation) .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TDDFT) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace dimethoxy with trifluoromethoxy groups) and test activity .
- Free-Wilson Analysis : Quantify contributions of individual substituents to potency/selectivity .
- Co-Crystallization : Obtain ligand-target co-structures to guide rational design (e.g., PDB deposition) .
Q. What in vivo pharmacokinetic parameters should be prioritized during preclinical evaluation?
- Methodological Answer : Focus on:
- Bioavailability : Oral gavage studies in rodents with plasma LC-MS/MS monitoring (calculate AUC, C) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities .
- Blood-Brain Barrier Penetration : Assess using MDCK-MDR1 cell monolayers or in situ perfusion models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
